Dpdpe tfa

Beschreibung

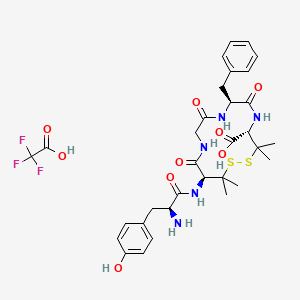

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVILUYVBUMMRG-JZHXPYGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40F3N5O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Delta-Opioid Pioneer: An In-depth Technical Guide to DPDPE TFA

Foreword: This document provides a comprehensive technical overview of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a cornerstone of delta-opioid receptor research. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its discovery, history, and key experimental applications.

Introduction: The Dawn of Selective Opioid Receptor Agonism

The quest for opioid analgesics with fewer side effects than traditional mu-opioid receptor agonists like morphine has been a long-standing goal in pharmacology. A pivotal moment in this journey was the development of subtype-selective opioid ligands. In the early 1980s, a breakthrough emerged from the structural modification of the endogenous opioid peptide, met-enkephalin.[1] This led to the synthesis of DPDPE ([D-Pen²,D-Pen⁵]enkephalin), the first highly selective peptide agonist for the delta-opioid receptor (DOR).[1] Its discovery opened new avenues for investigating the physiological roles of the delta-opioid system and its potential as a therapeutic target for pain relief without the significant adverse effects associated with mu-opioid receptor activation.[2]

DPDPE's unique cyclic structure, conferred by the two D-penicillamine residues, provides significant resistance to enzymatic degradation, a common limitation of peptide-based therapeutics.[2] This enhanced stability, coupled with its high selectivity, has established DPDPE as an invaluable tool in opioid research, both in vitro and in vivo.[2]

Quantitative Pharmacological Profile of DPDPE

The defining characteristic of DPDPE is its remarkable selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. This selectivity is quantified through radioligand binding assays, which determine the inhibition constant (Ki) of a compound for a specific receptor. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Ki (nM) | Selectivity (fold) |

| DPDPE | Delta (δ) | 1.4 | - |

| Mu (μ) | ~7300 | ~5200-fold vs. δ | |

| Kappa (κ) | >10000 | >7100-fold vs. δ |

Table 1: Binding Affinity and Selectivity of DPDPE for Opioid Receptors in Monkey Brain Membranes.[1]

Key Experimental Protocols

The characterization and utilization of DPDPE in opioid research rely on a set of fundamental experimental procedures. These protocols are essential for determining its binding profile, functional activity, and in vivo effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of DPDPE for different opioid receptor subtypes. The principle involves the competition between a radiolabeled ligand and the unlabeled test compound (DPDPE) for binding to the receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., from rat or monkey) or cells expressing the target opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[3]

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.[3]

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands and other interfering substances.[3]

-

Resuspend the final membrane pellet in the assay buffer.[3]

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DPDPE for delta receptors, [³H]DAMGO for mu receptors), and varying concentrations of unlabeled DPDPE.[1]

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[3]

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[3]

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.[3]

-

Measure the radioactivity retained on the filters using a scintillation counter.[3]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of DPDPE.

-

Determine the IC50 value (the concentration of DPDPE that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of DPDPE as an agonist at G-protein coupled receptors (GPCRs) like the delta-opioid receptor. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the delta-opioid receptor as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

In a final volume of 1 mL, incubate the cell membranes (5-10 µg of protein) with a low concentration of [³⁵S]GTPγS (e.g., 0.05 nM), GDP (e.g., 10 µM), and varying concentrations of DPDPE.[4]

-

The incubation is typically carried out at 25°C for 60 minutes in an assay buffer containing HEPES, MgCl₂, and NaCl.[4]

-

-

Separation and Detection:

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS binding against the concentration of DPDPE.

-

Determine the EC50 (the concentration of DPDPE that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.

-

In Vivo Antinociception Assay: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in animals. It measures the latency of an animal to withdraw its tail from a source of thermal pain.

Protocol:

-

Animal Acclimation:

-

Acclimate the animals (typically rats or mice) to the testing environment and handling procedures to minimize stress-induced variability.[5]

-

-

Baseline Latency Measurement:

-

Place the animal in a restraining device, leaving the tail exposed.

-

Focus a beam of radiant heat onto a specific portion of the tail.[5]

-

Measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.[5]

-

A cut-off time (e.g., 8-15 seconds) is used to prevent tissue damage.[5][6]

-

-

Drug Administration:

-

Administer DPDPE via a specific route (e.g., intracerebroventricularly, intravenously, or subcutaneously) at various doses.

-

-

Post-Treatment Latency Measurement:

-

At predetermined time points after drug administration, measure the tail-flick latency again.

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Plot the %MPE against the dose of DPDPE to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximum effect).

-

Signaling Pathways of DPDPE

DPDPE primarily exerts its effects through the activation of the G-protein signaling pathway.[2] Upon binding to the delta-opioid receptor, which is a G-protein coupled receptor (GPCR), it initiates a cascade of intracellular events.

Figure 1: DPDPE G-protein mediated signaling pathway.

Upon binding, DPDPE induces a conformational change in the DOR, leading to the activation of the associated inhibitory G-protein (Gi/o). The activated G-protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects of DPDPE. Additionally, DPDPE has been shown to activate the ERK cascade in a Src-dependent manner.[2]

Experimental and Synthetic Workflow

The journey of a novel opioid peptide like DPDPE from conception to in vivo testing follows a structured workflow.

Figure 2: General workflow for opioid peptide development.

The process begins with the chemical synthesis of the peptide, typically using solid-phase peptide synthesis (SPPS) for efficiency and purity. Following synthesis, the peptide is cleaved from the solid support and purified, often using high-performance liquid chromatography (HPLC). The identity and purity of the synthesized peptide are then confirmed using techniques like mass spectrometry and analytical HPLC. Once a pure compound is obtained, its pharmacological properties are characterized through in vitro assays, such as radioligand binding and functional assays, to determine its affinity, selectivity, and efficacy. Promising candidates then advance to in vivo studies in animal models to assess their physiological effects, such as analgesia.

Conclusion

DPDPE has been instrumental in advancing our understanding of the delta-opioid system. Its high selectivity and stability have made it an indispensable pharmacological tool. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers working with this seminal compound. As the field of opioid research continues to evolve, the principles learned from the study of DPDPE will undoubtedly contribute to the development of safer and more effective analgesics.

References

- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING TAIL FLICK TEST IN EXPERIMENTAL ANIMALS [researchsop.com]

- 6. meliordiscovery.com [meliordiscovery.com]

Structure and chemical properties of DPDPE trifluoroacetate

An In-depth Technical Guide to DPDPE Trifluoroacetate for Researchers and Drug Development Professionals

Introduction

DPDPE ([D-Pen²,D-Pen⁵]enkephalin) trifluoroacetate is a synthetic, cyclic pentapeptide and a highly selective agonist for the δ-opioid receptor (DOR). Developed in the early 1980s as a structural modification of met-enkephalin, it was the first highly selective DOR agonist to be created.[1] Its conformational constraint, provided by the disulfide bond between two D-penicillamine residues, contributes to its high affinity and selectivity, making it an invaluable tool in pharmacological research to investigate the physiological and pathological roles of the δ-opioid system.[2][3] This guide provides a comprehensive overview of its structure, chemical properties, biological activity, and relevant experimental methodologies.

Structure and Chemical Identity

DPDPE is a cyclic peptide with a disulfide bridge. The trifluoroacetate salt form is common for synthetic peptides, improving solubility and stability.

-

Formal Name : L-tyrosyl-3-mercapto-D-valylglycyl-L-phenylalanyl-3-mercapto-D-valine, cyclic (2->5)-disulfide, trifluoroacetate salt.[4]

-

Synonyms : [D-Pen²,D-Pen⁵]Enkephalin, (4S,7S,13S)-13-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid.[1][4]

-

Peptide Sequence : Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₉N₅O₇S₂ · XCF₃COOH | [4][5] |

| Molecular Weight | 645.8 g/mol (free base) | [1][4][5] |

| Appearance | Lyophilized powder | [4][6] |

| Purity | Typically >95% | [4][6] |

| Solubility | 1 mg/mL in water; 10 mM in DMSO | [4][7] |

| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. | [5][7] |

| SMILES | CC(--INVALID-LINK--NC1=O)(C)SSC(C)(C)--INVALID-LINK--CC2=CC=C(O)C=C2)=O">C@@HC(NCC(N[C@H]1CC3=CC=CC=C3)=O)=O.FC(F)(C(O)=O)F | [4] |

| InChI Key | LUVILUYVBUMMRG-JZHXPYGKSA-N | [4] |

Biological Activity and Receptor Selectivity

DPDPE is a prototypical δ-opioid receptor agonist, exhibiting high selectivity over μ- and κ-opioid receptors. This selectivity allows for the specific investigation of DOR-mediated effects, such as analgesia, anticonvulsant activity, and potential roles in mood regulation without the side effects associated with μ-opioid receptor activation.[4][6][8]

Table 2: Opioid Receptor Binding Affinity and Functional Activity

| Receptor Subtype | Assay Type | Species/Tissue | Value | Reference |

| δ-Opioid Receptor | Kᵢ (Binding Affinity) | Rat Brain Homogenates | 2.7 nM | [4][5][6] |

| μ-Opioid Receptor | Kᵢ (Binding Affinity) | Rat Brain Homogenates | 713 nM | [4][5][6] |

| κ-Opioid Receptor | Kᵢ (Binding Affinity) | Rat Brain Homogenates | >1,500 nM | [4][5][6] |

| δ-Opioid Receptor | EC₅₀ (Functional Activity) | Mouse Vas Deferens | 5.2 nM | [7][8] |

| δ-Opioid Receptor | IC₅₀ (Functional Activity) | Mouse Vas Deferens | 4.14 nM | [5] |

| μ-Opioid Receptor | IC₅₀ (Functional Activity) | Guinea Pig Myenteric Plexus | 3,000 nM | [5] |

The data clearly demonstrates DPDPE's greater than 250-fold selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors in rat brain homogenates.[5]

Signaling Pathways

As a G-protein-coupled receptor (GPCR) agonist, DPDPE initiates a cascade of intracellular events upon binding to the δ-opioid receptor. The primary signaling route is through the G-protein pathway, which involves the dissociation of the Gα and Gβγ subunits.[9] This leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the modulation of various ion channels. DPDPE-induced signaling can also activate the MAP kinase pathway, specifically the ERK cascade, in an Src-dependent manner.[9]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure to determine the binding affinity (Kᵢ) of DPDPE for the δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[10]

-

Assay Setup: In a series of tubes, combine the prepared membranes, a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]-Naltrindole), and varying concentrations of unlabeled DPDPE (the competitor).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.[10]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the DPDPE concentration. Determine the IC₅₀ value (the concentration of DPDPE that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: Peptide Purity Analysis by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to assess the purity of synthetic peptides like DPDPE trifluoroacetate.

Methodology:

-

Sample Preparation: Dissolve the lyophilized DPDPE powder in a suitable solvent, typically a mixture of the mobile phases (e.g., water with 0.1% trifluoroacetic acid).

-

System Setup: Use an RP-HPLC system equipped with a C18 column. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[11][12]

-

Elution Gradient: Equilibrate the column with a low percentage of Solvent B. After injecting the sample, apply a linear gradient of increasing Solvent B concentration to elute the peptide and any impurities.

-

Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 214 nm or 280 nm, where the peptide bonds and aromatic residues (Tyrosine, Phenylalanine) absorb light, respectively.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the peptide's purity.

References

- 1. DPDPE - Wikipedia [en.wikipedia.org]

- 2. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.azregents.edu [experts.azregents.edu]

- 4. DPDPE (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 5. glpbio.com [glpbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. DPDPE TFA (88373-73-3 free base) | Opioid Receptor | TargetMol [targetmol.com]

- 8. DPDPE | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 12. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

DPDPE TFA: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Penicillamine(2,5)]-enkephalin, commonly known as DPDPE, is a pioneering synthetic opioid peptide renowned for its high selectivity as an agonist for the delta (δ)-opioid receptor. Its cyclic structure, formed by a disulfide bond between two D-penicillamine residues, confers significant resistance to enzymatic degradation compared to its linear endogenous counterparts, the enkephalins. This guide provides a comprehensive technical overview of DPDPE, focusing on its trifluoroacetate (TFA) salt form, which is a common counterion resulting from its synthetic preparation and purification. We will delve into its binding affinity, functional activity, downstream signaling pathways, and the experimental protocols used for its characterization.

Note on the Trifluoroacetate (TFA) Salt: DPDPE is often supplied as a TFA salt, a consequence of the use of trifluoroacetic acid in solid-phase peptide synthesis and purification. While frequently used, it is important for researchers to be aware that the TFA counterion can potentially influence the physicochemical properties and biological activity of peptides.[1][2][3][4][5] For sensitive biological assays, conversion to a more biologically inert salt form, such as hydrochloride, may be considered. However, the majority of the literature cited herein utilizes the TFA salt or does not specify the salt form, suggesting that for many applications, its effects are not considered prohibitive.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | L-tyrosyl-3-mercapto-D-valylglycyl-L-phenylalanyl-3-mercapto-D-valine, cyclic (2→5)-disulfide, trifluoroacetate salt | [6] |

| Synonyms | [D-Pen2,D-Pen5]Enkephalin | [6] |

| Molecular Formula | C30H39N5O7S2 • XCF3COOH | [6] |

| Molecular Weight (Free Base) | 645.8 g/mol | [7] |

| Appearance | Lyophilized powder | [6] |

| Solubility | Soluble in water to 1 mg/ml | [6] |

| Storage | Store at -20°C | [7] |

In Vitro Pharmacology: Binding Affinity and Selectivity

DPDPE exhibits a strong binding affinity and remarkable selectivity for the δ-opioid receptor over the µ-opioid and κ-opioid receptors. This selectivity has made it an invaluable tool for elucidating the physiological roles of the δ-opioid system.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve the displacement of a radiolabeled ligand by the unlabeled compound of interest (in this case, DPDPE) from cell membranes expressing the receptor. The affinity is commonly expressed as the inhibition constant (Ki).

| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (µ/δ) | Selectivity (κ/δ) | Reference |

| δ-Opioid | [3H]DPDPE | Rat Brain Homogenates | 2.7 | - | - | [8] |

| µ-Opioid | [3H]DAMGO | Rat Brain Homogenates | 713 | 264 | - | [8] |

| κ-Opioid | [3H]U-69,593 | Rat Brain Homogenates | >1,500 | - | >555 | [8] |

| δ-Opioid | [3H]pCl-DPDPE | Monkey Brain Membranes | 1.4 | - | - | [3] |

In Vitro Functional Activity

The agonist activity of DPDPE at the δ-opioid receptor is assessed through various functional assays that measure the downstream consequences of receptor activation.

GTPγS Binding Assay

The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is an early event following GPCR activation and serves as a direct measure of agonist-induced G protein coupling.

| Assay | Preparation | EC50 (nM) | Reference |

| [35S]GTPγS Binding | Not Specified | 0.68 | [9] |

cAMP Inhibition Assay

δ-Opioid receptors are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

| Assay | Cell Line | IC50 (nM) | Reference |

| cAMP Inhibition | HEK293 cells expressing DOR | Data not explicitly provided, but DPDPE is a potent inhibitor. | [10] |

Mouse Vas Deferens (MVD) Assay

The mouse vas deferens is a classic isolated tissue preparation rich in δ-opioid receptors. Agonists at these receptors inhibit electrically stimulated contractions of the tissue.

| Assay | Preparation | EC50 (nM) | Reference |

| Inhibition of Electrically Stimulated Contractions | Mouse Vas Deferens | 5.2 | [4][7][10] |

Delta-Opioid Receptor Signaling Pathway

Activation of the δ-opioid receptor by DPDPE initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.

Caption: DPDPE binding to the δ-opioid receptor activates Gi/o proteins, leading to downstream signaling cascades.

Experimental Protocols

Radioligand Displacement Assay Workflow

This workflow outlines the general steps for a competitive radioligand binding assay to determine the Ki of DPDPE.

Caption: Workflow for determining the binding affinity of DPDPE using a radioligand displacement assay.

Detailed Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Homogenize tissues (e.g., rat brain) or cells expressing the δ-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [3H]DPDPE).

-

Increasing concentrations of unlabeled DPDPE TFA.

-

The prepared cell membrane suspension.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[11]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: Add scintillation cocktail to the filters and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the DPDPE concentration to generate a competition curve. Determine the IC50 value (the concentration of DPDPE that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacology

This compound has been shown to exert various effects in vivo, most notably analgesia. These effects are typically evaluated in rodent models using specific behavioral tests.

In Vivo Analgesic Effects

| Animal Model | Test | Route of Administration | Dose | Effect | Reference |

| Rat | Formalin Test | Intravenous | 1-10 µg | Dose-dependent reduction in paw licking and lifting | [8] |

| Rat | Maximal Electroshock (MES) | Intravenous | 140 nmol | Blocks tonic hindlimb extension | [8] |

| Mouse | Tail Flick Test | Intracerebroventricular (i.c.v.) | 4.5 nmol | Increased latency to tail withdrawal | [12] |

| Mouse | Hot Plate Test | Intracerebroventricular (i.c.v.) | 23 nmol | Slightly active up to 45 minutes | [13] |

Experimental Protocols for In Vivo Analgesia

Preparation of this compound for Injection: this compound is typically dissolved in sterile saline or an appropriate vehicle for in vivo administration. The concentration is adjusted based on the desired dose and the volume to be administered.

Intracerebroventricular (i.c.v.) Injection in Mice:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole at the desired coordinates for the lateral ventricle (e.g., relative to bregma).

-

Injection: Slowly inject the this compound solution into the lateral ventricle using a microsyringe.[5]

-

Post-operative Care: Suture the incision and allow the mouse to recover from anesthesia. Provide appropriate post-operative care.

Behavioral Tests for Analgesia:

-

Hot Plate Test: This test measures the latency of the animal's response to a thermal stimulus.[6][14] The animal is placed on a heated plate, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded.[6] A longer latency indicates an analgesic effect.

-

Tail Flick Test: This test also assesses the response to a thermal stimulus.[2][14] A beam of light is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured.[2] An increased latency suggests analgesia.

-

Formalin Test: This test models both acute and inflammatory pain. A dilute solution of formalin is injected into the animal's paw, and the time spent licking or biting the injected paw is recorded in two phases: an early, acute phase and a later, inflammatory phase. A reduction in this behavior indicates an analgesic effect.[14]

Conclusion

This compound is a highly selective and potent agonist of the δ-opioid receptor, making it an indispensable tool in opioid research. Its stability and well-characterized in vitro and in vivo profiles have solidified its role in investigating the physiological and pathological functions of the δ-opioid system. This guide has provided a detailed overview of its properties and the experimental methodologies used to study it, offering a valuable resource for researchers in pharmacology and drug development. It is crucial, however, for researchers to consider the potential influence of the TFA counterion in their experimental design and interpretation of results.

References

- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genscript.com [genscript.com]

- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. molnova.com [molnova.com]

- 8. Distribution and analgesia of [3H][D-Pen2, D-Pen5]enkephalin and two halogenated analogs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (88373-73-3 free base) | Opioid Receptor | TargetMol [targetmol.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Work | Protein Stabilization with Metal–Organic Frameworks for Drug Delivery and Catalysis | ID: k3569466m | Arch : Northwestern University Institutional Repository [nufia.library.northwestern.edu]

- 12. Assessment of stereoselectivity of trimethylphenylalanine analogues of delta-opioid [D-Pen(2),D-Pen(5)]-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel salts of the antiemetic drug domperidone: synthesis, characterization and physicochemical property investigation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. [D-Pen2,D-Pen5]enkephalin analogues with increased affinity and selectivity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Endogenous Ligands of the Delta-Opioid Receptor Versus the Synthetic Agonist DPDPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the endogenous ligands of the delta-opioid receptor (DOR)—[Leu]enkephalin, [Met]enkephalin, and β-endorphin—with the widely used synthetic selective agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE). This document delves into their binding affinities, functional activities, and the downstream signaling pathways they initiate. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings in a research setting.

Introduction to Delta-Opioid Receptor Ligands

The delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the central and peripheral nervous systems for modulating pain, mood, and addictive behaviors.[1][2] Its activation by endogenous or exogenous ligands initiates a cascade of intracellular events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3]

The primary endogenous ligands for the DOR are the enkephalins ([Leu]enkephalin and [Met]enkephalin) and β-endorphin.[4][5][6] These peptides play crucial roles in physiological processes. DPDPE is a synthetic cyclic peptide analogue of enkephalin that exhibits high selectivity for the DOR and is widely used as a research tool to probe the receptor's function.[7] Understanding the similarities and differences between these ligands is paramount for the development of novel therapeutics targeting the DOR with improved efficacy and side-effect profiles.

Quantitative Comparison of Ligand-Receptor Interactions

The binding affinity and functional potency of endogenous and synthetic ligands at the delta-opioid receptor are critical parameters in determining their pharmacological effects. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Binding Affinities (Ki) of Endogenous and Synthetic Ligands for the Delta-Opioid Receptor

| Ligand | Receptor | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| [Leu]enkephalin | Delta-Opioid | ~1-5 | [³H]DPDPE | Rodent Brain | [8][9] |

| [Met]enkephalin | Delta-Opioid | ~1-10 | [³H]DPDPE | Rodent Brain | [5][10] |

| β-endorphin | Delta-Opioid | ~0.5-3 | [³H]DPDPE | Rodent Brain | [11][12] |

| DPDPE | Delta-Opioid | ~1-5 | [³H]DPDPE | Rodent Brain | [13] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Ligands in GTPγS Binding Assays

| Ligand | EC50 (nM) | Emax (% of Basal) | Tissue/Cell Line | Reference |

| [Leu]enkephalin | ~10-50 | ~150-200 | Rodent Brain | [8][9] |

| [Met]enkephalin | ~20-100 | ~150-200 | Rodent Brain | [5][10] |

| β-endorphin | ~5-30 | ~180-250 | Rodent Brain | [11][12] |

| DPDPE | ~5-20 | ~180-250 | Rodent Brain/CHO cells | [13] |

Table 3: Functional Potency (IC50) in cAMP Accumulation Assays

| Ligand | IC50 (nM) | Cell Line | Reference |

| [Leu]enkephalin | ~5-20 | CHO-hDOR | [8][9] |

| [Met]enkephalin | ~10-40 | CHO-hDOR | [5][10] |

| β-endorphin | ~2-15 | CHO-hDOR | [11][12] |

| DPDPE | ~1-10 | CHO-hDOR | [13] |

Signaling Pathways

Upon activation by both endogenous ligands and DPDPE, the delta-opioid receptor primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] Additionally, DOR activation can lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.[3] Another important aspect of DOR signaling is the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[14]

Figure 1: Delta-Opioid Receptor Signaling Cascade.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the delta-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the delta-opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[15][16]

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [³H]DPDPE) with the membrane preparation in the presence of increasing concentrations of the unlabeled test ligand.[13] Total binding is determined in the absence of the competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled DOR agonist (e.g., unlabeled DPDPE or naloxone).[16]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[15]

-

Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.[15]

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the delta-opioid receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[17]

Figure 3: [³⁵S]GTPγS Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Incubation: Incubate the membranes in an assay buffer containing MgCl₂, GDP, and [³⁵S]GTPγS. Add varying concentrations of the agonist to be tested.[18][19] Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[18]

-

Filtration and Washing: Terminate the reaction and wash the filters as described in the radioligand binding assay protocol.[20]

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated binding (total binding minus basal binding) against the log concentration of the agonist. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) from the resulting dose-response curve using non-linear regression.[20]

cAMP Accumulation Assay

This assay measures the ability of a DOR agonist to inhibit the production of cyclic AMP, a key second messenger.

Figure 4: cAMP Accumulation Assay Workflow.

Detailed Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the delta-opioid receptor in a multi-well plate and grow to confluence.[21]

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[22]

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the DOR agonist.[23]

-

Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.[24]

-

cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[23][25]

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. The IC50 value, the concentration of agonist that causes 50% inhibition, is determined from this curve.[23]

Conclusion

This guide provides a detailed comparison of endogenous delta-opioid receptor ligands and the synthetic agonist DPDPE, highlighting their binding and functional characteristics. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of opioid pharmacology and drug discovery. A thorough understanding of the nuances between these ligands is essential for the rational design of novel DOR-targeted therapies with improved therapeutic profiles.

References

- 1. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Delta Opioid Receptors and Enkephalinergic Signaling within Locus Coeruleus Promote Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. β-Endorphin via the Delta Opioid Receptor is a Major Factor in the Incubation of Cocaine Craving - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opioid receptor selectivity of beta-endorphin in vitro and in vivo: mu, delta and epsilon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 22. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. cAMP-Glo™ Assay [promega.sg]

- 25. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of DPDPE TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Penicillamine2, D-Penicillamine5]enkephalin (DPDPE) is a synthetic cyclic peptide analogue of enkephalin that stands as a cornerstone in opioid research. Renowned for its high selectivity as a delta-opioid receptor (DOR) agonist, DPDPE is an indispensable tool for elucidating the physiological and pharmacological roles of this receptor subtype.[1][2] Its resistance to proteolytic degradation further enhances its utility in a variety of in vitro and in vivo experimental paradigms.[1][3] This technical guide provides an in-depth overview of the in vitro pharmacological profile of DPDPE, with a particular focus on its trifluoroacetate (TFA) salt form, which is a common counter-ion resulting from solid-phase peptide synthesis and purification.[4]

Binding Affinity and Selectivity

DPDPE exhibits a high binding affinity and remarkable selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Delta (δ) | [3H]DPDPE | Monkey Brain Membranes | 1.4 | [5] |

| [3H]pCl-DPDPE | Rat Brain Homogenate | 0.328 | [6] | |

| Mu (μ) | [3H]DAMGO | Monkey Brain Membranes | >10,000 | [7] |

| Kappa (κ) | [3H]U69593 | Monkey Brain Membranes | >10,000 | [7] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Functional Activity

As a full agonist at the delta-opioid receptor, DPDPE effectively stimulates G-protein coupling and downstream signaling cascades.[8] Its functional potency is typically quantified by the half-maximal effective concentration (EC50) in various in vitro functional assays.

| Assay | System | EC50 (nM) | Reference |

| Inhibition of Electrically Stimulated Contraction | Mouse Vas Deferens | 5.2 | [4][7] |

| GTPγS Binding | CHO cells expressing human DOR | 0.68 | [9] |

Downstream Signaling Pathways

Activation of the delta-opioid receptor by DPDPE initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]

Furthermore, DPDPE has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[11] The DPDPE-induced activation of ERK is primarily mediated through a G-protein-dependent pathway involving the Gβγ subunit, Phospholipase C (PLC), and the non-receptor tyrosine kinase, Src.[1][7]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of DPDPE for opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a final volume of 1 mL, incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [3H]DPDPE for DOR) and a range of concentrations of unlabeled DPDPE. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand. Wash the filters rapidly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of DPDPE that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Incubation: Incubate the membranes in a buffer containing MgCl2, NaCl, GDP, and [35S]GTPγS with varying concentrations of DPDPE for 60 minutes at 25-30°C.[12] Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.[12]

-

Filtration and Quantification: Terminate the reaction and quantify the bound [35S]GTPγS as described for the radioligand binding assay.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the DPDPE concentration. Determine the EC50 and the maximum stimulation (Emax) by non-linear regression analysis.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

Methodology:

-

Cell Culture: Culture cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells) to near confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, in the presence of varying concentrations of DPDPE.

-

Lysis and Quantification: Lyse the cells and quantify the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the DPDPE concentration. Determine the IC50 (the concentration of DPDPE that causes 50% of the maximal inhibition) by non-linear regression analysis.

Considerations for DPDPE TFA

DPDPE is frequently supplied as a trifluoroacetate (TFA) salt, a remnant of the purification process in solid-phase peptide synthesis.[4] While often considered biologically inert, the TFA counter-ion can, in some instances, influence experimental outcomes.[1] Researchers should be aware that high concentrations of TFA may have off-target effects or alter the physicochemical properties of the peptide.[1] For sensitive assays or when comparing data across different batches or suppliers, it is advisable to be mindful of the salt form and potentially perform a salt exchange to a more biologically compatible counter-ion like acetate or hydrochloride if necessary.[4][5]

Conclusion

This compound is a highly selective and potent delta-opioid receptor agonist with a well-characterized in vitro pharmacological profile. Its high affinity for the delta-opioid receptor and its ability to robustly activate downstream signaling pathways make it an invaluable tool for opioid research. This guide provides a comprehensive overview of its binding, functional, and signaling properties, along with standardized protocols for its in vitro characterization. By understanding these key pharmacological attributes and experimental considerations, researchers can effectively utilize DPDPE to advance our knowledge of delta-opioid receptor biology and its therapeutic potential.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PKA and ERK1/2 are involved in dopamine D1 receptor-induced heterologous desensitization of the δ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 | MDPI [mdpi.com]

- 8. frontiersin.org [frontiersin.org]

- 9. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Delta-opioid receptors activate ERK/MAP kinase via integrin-stimulated receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of DPDPE TFA Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of [D-Pen²,D-Pen⁵]enkephalin (DPDPE) trifluoroacetate (TFA), a highly selective delta-opioid receptor agonist. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Core Quantitative Data

The following tables summarize the key in vivo and in vitro quantitative data for DPDPE, providing a comparative overview of its receptor binding affinity and analgesic potency.

Table 1: Receptor Binding Affinity of DPDPE

| Receptor Subtype | Animal Model | Tissue | Radioligand | Kᵢ (nM) | Citation |

| Delta (δ) | Rat | Brain Membranes | [³H][D-Ala²,D-Leu⁵]enkephalin | Two sites identified with high and low affinity | [1] |

| Delta (δ) | Monkey | Brain Membranes | [³H]pCl-DPDPE | 1.4 | [2] |

| Mu (μ) | Monkey | Brain Membranes | [³H]DAMGO | >1000 | [2] |

Table 2: Analgesic Potency of DPDPE

| Assay | Animal Model | Route of Administration | ED₅₀ | Citation |

| Tail-Flick Test | Mouse | Intracerebroventricular (i.c.v.) | Not explicitly quantified in the provided results | [3] |

| Hot-Plate Test | Mouse | Intracerebroventricular (i.c.v.) | Not explicitly quantified in the provided results | |

| Respiratory Depression | Rat | Intracerebroventricular (i.c.v.) | Dose-dependent depression observed | [3][4] |

Key In Vivo Effects

DPDPE administration elicits a range of physiological and behavioral effects, primarily mediated by its agonist activity at delta-opioid receptors.

Analgesia

Intracerebroventricular administration of DPDPE produces a dose-dependent analgesic effect in rodents, as measured by standard nociceptive assays such as the tail-flick and hot-plate tests.[3] The analgesic effects of DPDPE are believed to be mediated through the activation of delta-opioid receptors in the central nervous system.

Respiratory Effects

Intracerebroventricular injection of DPDPE has been shown to cause respiratory depression in rats.[3][4] This effect is characterized by a decrease in respiratory frequency and is a critical consideration in the safety profiling of delta-opioid agonists.[4]

Ocular Effects

Topical and intravitreal administration of DPDPE in rabbits leads to a reduction in intraocular pressure (IOP).[5] This effect suggests a potential therapeutic application for DPDPE in conditions such as glaucoma. The mechanism appears to involve the suppression of cAMP accumulation in the ciliary body.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Intracerebroventricular (i.c.v.) Injection in Mice

-

Animal Model: Male Swiss-Webster mice are commonly used.

-

Anesthesia: Mice are typically anesthetized, for example with isoflurane.[6]

-

Injection Site: The injection is made into a lateral ventricle. Stereotaxic coordinates vary with the age and strain of the mouse and should be determined using a mouse brain atlas.[6] For adult mice, a common target is approximately 0.25 mm lateral to the sagittal suture and 0.50–0.75 mm rostral to the bregma.

-

Injection Volume: The volume of the injection is typically between 1 and 10 µL.[6]

-

Procedure: A small incision is made in the scalp to expose the skull. A hole is drilled at the target coordinates. A Hamilton syringe with a 33-gauge needle is used to slowly infuse the DPDPE TFA solution into the ventricle.[7] The needle is left in place for a short period to prevent backflow before being slowly withdrawn.[7] The incision is then closed.

-

Vehicle: this compound is typically dissolved in sterile saline or artificial cerebrospinal fluid.

Subcutaneous (s.c.) Injection in Rats

-

Animal Model: Adult male rats of various strains (e.g., Sprague-Dawley, Wistar) are commonly used.

-

Injection Site: The loose skin on the back of the neck or flank is a common site for subcutaneous injections.

-

Injection Volume: The volume should be appropriate for the size of the animal, typically ranging from 0.1 to 1.0 mL.

-

Procedure: The skin is lifted to form a tent, and the needle (typically 25-27 gauge) is inserted into the subcutaneous space.[8] Aspiration is performed to ensure the needle is not in a blood vessel before the solution is injected.[8]

-

Vehicle: this compound can be dissolved in sterile saline or other appropriate buffered solutions.

Tail-Flick Test

-

Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the tail.

-

Procedure: The mouse or rat is gently restrained, and its tail is positioned over the heat source. The latency to a rapid flick of the tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Hot-Plate Test

-

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C).

-

Procedure: The animal is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is also employed in this test.

-

Data Analysis: Similar to the tail-flick test, the data can be analyzed as the latency to response or converted to %MPE.

Signaling Pathways

The in vivo effects of DPDPE are initiated by its binding to and activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of inhibitory G-proteins (Gαi/o).

Upon binding of DPDPE, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] The Gβγ subunits can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[10]

Furthermore, agonist binding to the delta-opioid receptor can lead to the recruitment of β-arrestin proteins.[11][12] This interaction is involved in receptor desensitization and internalization, which can modulate the long-term effects of DPDPE administration.[12]

References

- 1. Preliminary ligand binding data for subtypes of the delta opioid receptor in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative study in rats of the respiratory depression and analgesia induced by mu- and delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. Ocular action of an opioid peptide, DPDPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. az.research.umich.edu [az.research.umich.edu]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Activation of δ-Opioid Receptors Inhibits Neuronal-Like Calcium Channels and Distal Steps of Ca2+-Dependent Secretion in Human Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular and Molecular Landscape of DPDPE TFA Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Penicillamine(2,5)]-enkephalin (DPDPE), a highly selective synthetic peptide agonist for the delta-opioid receptor (DOR), is a critical tool in opioid research. This technical guide provides an in-depth examination of the cellular and molecular effects following DPDPE treatment, with a focus on its trifluoroacetate (TFA) salt form. We will explore its mechanism of action, downstream signaling cascades, and key quantitative parameters. Furthermore, this guide furnishes detailed experimental protocols for investigating DPDPE's effects and presents visual representations of its signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

DPDPE is a synthetic analogue of the endogenous opioid peptide enkephalin.[1] Developed in the early 1980s, it was the first highly selective agonist for the delta-opioid receptor (DOR) and remains a prototypical compound for studying DOR function.[1] Its resistance to proteolytic degradation makes it suitable for both in vitro and in vivo studies.[2] This guide focuses on DPDPE TFA, the trifluoroacetate salt of DPDPE. While TFA is a common counterion used during peptide synthesis, it is important to note that it can potentially influence experimental outcomes.[3][4][5][6][7]

Mechanism of Action and Key Signaling Pathways

DPDPE exerts its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR).[8] Upon activation, the DOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This initiates a cascade of intracellular signaling events.

G-Protein Coupling and Downstream Effectors

Activation of the Gi/o protein by DPDPE leads to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[11][12][13][14][15] This hyperpolarization reduces neuronal excitability.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: DPDPE treatment has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK pathway.[16][17][18] This activation can occur through Gβγ-dependent mechanisms.[17]

Receptor Regulation

Prolonged exposure to DPDPE can lead to receptor desensitization and internalization, which are mechanisms to attenuate signaling.

-

Desensitization: The receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[19]

-

Internalization: β-arrestin binding facilitates the recruitment of the receptor to clathrin-coated pits for endocytosis.[16][19] This process removes the receptor from the cell surface, reducing its availability for further stimulation.

Quantitative Data

The following tables summarize key quantitative parameters of DPDPE's interaction with the delta-opioid receptor.

| Parameter | Species | Cell Type/Tissue | Value | Reference(s) |

| Ki (Binding Affinity) | Rat | Brain Homogenate | 328 ± 27 pM (Kd) | [20] |

| IC50 (cAMP Inhibition) | Human | HEK293 cells | 1.6 nM | [9] |

| EC50 (cAMP Inhibition) | - | - | - | - |

| EC50 ([³⁵S]GTPγS Binding) | - | NG108-15/HA-D₁R cells | 59.9 ± 15.1 nM | [21] |

| EC50 ([³⁵S]GTPγS Binding) | - | CHO-FLAG-DOPR/HA-D₁R cells | 47.0 ± 10.9 nM | [21] |

| EC50 (Mouse Vas Deferens Contraction Inhibition) | Mouse | Vas Deferens | 5.2 nM | [22] |

| EC50 (Internalization) | - | HEKδ cells | 12 ± 3 nM | [16] |

Note: Ki, IC50, and EC50 values can vary depending on the experimental conditions, cell type, and assay used.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the cellular and molecular effects of DPDPE.

Radioligand Binding Assay

This assay is used to determine the binding affinity of DPDPE for the delta-opioid receptor.

Protocol Overview:

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the delta-opioid receptor.

-

Incubation: Incubate the membranes with a radiolabeled delta-opioid receptor ligand (e.g., [³H]DPDPE or [³H]naltrindole) and varying concentrations of unlabeled DPDPE.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the Ki value from competition binding curves.[23][24][25]

cAMP Accumulation Assay

This assay measures the ability of DPDPE to inhibit adenylyl cyclase activity.

Protocol Overview:

-

Cell Culture: Culture cells expressing the delta-opioid receptor.

-

Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation, then stimulate with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of DPDPE.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as an enzyme immunoassay (EIA) or AlphaScreen.[9][26]

-

Data Analysis: Determine the IC50 value of DPDPE for the inhibition of cAMP production.[9]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to assess the activation of the MAPK pathway by DPDPE.

Protocol Overview:

-

Cell Culture and Serum Starvation: Culture cells and then serum-starve them to reduce basal ERK1/2 phosphorylation.[27]

-

DPDPE Treatment: Treat the cells with DPDPE for various times and at different concentrations.

-

Cell Lysis: Lyse the cells to extract proteins.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.[27][28]

-

Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[27]

Receptor Internalization Assay (Immunofluorescence)

This assay visualizes the translocation of the delta-opioid receptor from the cell surface to intracellular compartments following DPDPE treatment.

Protocol Overview:

-

Cell Culture: Plate cells expressing a tagged delta-opioid receptor (e.g., FLAG or HA-tagged) on coverslips.

-

DPDPE Treatment: Treat the cells with DPDPE for different time points.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[29]

-

Immunostaining: Incubate the cells with a primary antibody against the receptor tag, followed by a fluorescently labeled secondary antibody.[29]

-

Microscopy: Visualize the subcellular localization of the receptor using fluorescence or confocal microscopy.[29][30][31][32][33]

Visualizing DPDPE's Cellular and Molecular Effects

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with DPDPE treatment.

References

- 1. DPDPE - Wikipedia [en.wikipedia.org]

- 2. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]

- 8. Khan Academy [khanacademy.org]

- 9. DPDPE | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peripheral G protein-coupled inwardly rectifying potassium channels are involved in δ-opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. GIRK Channels Modulate Opioid-Induced Motor Activity in a Cell Type- and Subunit-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PKA and ERK1/2 are involved in dopamine D1 receptor-induced heterologous desensitization of the δ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DPDPE | Opioid Receptor | TargetMol [targetmol.com]

- 23. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]

- 24. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubcompare.ai [pubcompare.ai]

- 26. resources.revvity.com [resources.revvity.com]

- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Internalization assay [bio-protocol.org]

- 30. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]

- 32. uib.no [uib.no]

- 33. Phagocytosis, Endocytosis, and Receptor Internalization | Thermo Fisher Scientific - SG [thermofisher.com]

The Role of DPDPE TFA in the Study of G-Protein Coupled Receptors: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the use of [D-Penicillamine (2,5)]-enkephalin trifluoroacetate salt (DPDPE TFA), a highly selective delta-opioid receptor (DOR) agonist, in the study of G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the pharmacological properties of DPDPE, detailed experimental protocols for its use in key assays, and a summary of its role in elucidating DOR signaling pathways.

Introduction to this compound

[D-Penicillamine (2,5)]-enkephalin (DPDPE) is a synthetic, cyclic pentapeptide analogue of enkephalin. Its rigid, constrained structure, conferred by the two D-penicillamine residues, is responsible for its high selectivity for the delta-opioid receptor (DOR), a member of the Class A family of G-protein coupled receptors.[1] DPDPE is one of the most selective synthetic peptide agonists for the DOR and is widely employed as a pharmacological tool to investigate the structure, function, and signaling of this receptor.[1] The trifluoroacetate (TFA) salt is a common counterion for purified peptides and does not typically interfere with the biological activity of the peptide itself.

The delta-opioid receptor is a key target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists.[1] Understanding the interaction of ligands like DPDPE with the DOR is crucial for the development of such therapeutics. DPDPE is utilized in a variety of in vitro and in vivo studies to characterize the pharmacological profile of the DOR, including its downstream signaling cascades and regulatory processes such as receptor desensitization and internalization.

Pharmacological Data of DPDPE

DPDPE's utility as a research tool is defined by its high affinity and selectivity for the delta-opioid receptor. The following tables summarize key quantitative pharmacological parameters for DPDPE from various studies.

Table 1: Binding Affinity of DPDPE for Opioid Receptors

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| δ-Opioid | [3H]IleDelt II | Rat Brain Homogenates | 4.5 | [1] |

| μ-Opioid | [3H]DAMGO | Rat Brain Homogenates | 438.1 | [1] |

| δ-Opioid | [3H]naltrindole | CHO cells expressing human DOR | 1.3 | [2] |

| δ-Opioid | [3H]DPDPE | Rat Brain Membranes | N/A (Kd = 0.2-0.3 nM) | [3][4] |

Table 2: Functional Potency and Efficacy of DPDPE

| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| [35S]GTPγS Binding | CHO cells expressing rat DOR | EC50 | 1.43 | [2] |

| cAMP Inhibition | HEK293 cells expressing Flag-DOR | EC50 | 0.2 ± 0.1 | [5] |

| Receptor Internalization | HEK293 cells expressing Flag-DOR | EC50 | 1.9 ± 0.6 | [5] |

Key Signaling Pathways Modulated by DPDPE

Activation of the delta-opioid receptor by DPDPE initiates a cascade of intracellular signaling events, primarily through the Gi/Go family of G-proteins.[6][7] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, the dissociated Gβγ subunits can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[7] Prolonged exposure to DPDPE can also lead to receptor phosphorylation by G-protein coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins, which mediate receptor desensitization and internalization.[7]

Caption: DPDPE-induced signaling cascade at the delta-opioid receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing DPDPE to study DOR function.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of DPDPE for the delta-opioid receptor. It typically involves the displacement of a radiolabeled ligand by unlabeled DPDPE.

Experimental Workflow:

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the delta-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[8]

-